3-(Dimethylamino)phenyl prop-1-en-1-ylcarbamate
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Overview
Description
3-(Dimethylamino)phenyl prop-1-en-1-ylcarbamate is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)phenyl prop-1-en-1-ylcarbamate typically involves the reaction of 3-(dimethylamino)phenyl prop-1-en-1-ol with a carbamoyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)phenyl prop-1-en-1-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used but can include substituted carbamates or amines.
Scientific Research Applications
3-(Dimethylamino)phenyl prop-1-en-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)phenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-phenyl-1-propanol
- 3-(Dimethylamino)-1-phenyl-2-propen-1-one
- 3-(Dimethylamino)propiophenone hydrochloride
Uniqueness
3-(Dimethylamino)phenyl prop-1-en-1-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
CAS No. |
88310-19-4 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl] N-prop-1-enylcarbamate |
InChI |
InChI=1S/C12H16N2O2/c1-4-8-13-12(15)16-11-7-5-6-10(9-11)14(2)3/h4-9H,1-3H3,(H,13,15) |
InChI Key |
WJVCWGHKGNWREU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CNC(=O)OC1=CC=CC(=C1)N(C)C |
Origin of Product |
United States |
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